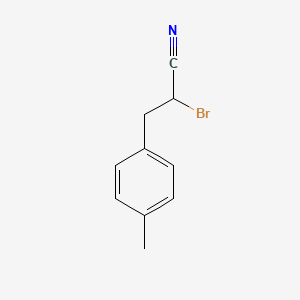

2-Bromo-3-(4-methylphenyl)propanenitrile

Übersicht

Beschreibung

2-Bromo-3-(4-methylphenyl)propanenitrile is an organic compound with the molecular formula C10H10BrN and a molecular weight of 224.1 g/mol . It is characterized by the presence of a bromine atom, a nitrile group, and a methyl-substituted phenyl ring. This compound is used in various fields of scientific research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-(4-methylphenyl)propanenitrile typically involves the bromination of 3-(4-methylphenyl)propanenitrile. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as dichloromethane (CH2Cl2) under controlled temperature conditions . The reaction proceeds via electrophilic addition of bromine to the double bond, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or distillation.

Analyse Chemischer Reaktionen

Types of Reactions

2-Bromo-3-(4-methylphenyl)propanenitrile undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), amine (NH2-), or alkoxide (RO-).

Reduction Reactions: The nitrile group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Oxidation Reactions: The methyl group on the phenyl ring can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

Major Products Formed

Substitution: 3-(4-methylphenyl)propanenitrile derivatives.

Reduction: 3-(4-methylphenyl)propanamine.

Oxidation: 4-methylbenzoic acid.

Wissenschaftliche Forschungsanwendungen

Chemical Structure and Synthesis

Chemical Structure:

- Molecular Formula: C10H10BrN

- Molecular Weight: 224.1 g/mol

The compound features a bromine atom, a nitrile group, and a para-methylphenyl substituent. Its unique structure imparts specific chemical reactivity and biological activity, making it valuable for diverse research and industrial applications.

Synthesis Methods:

The synthesis of 2-Bromo-3-(4-methylphenyl)propanenitrile typically involves the bromination of 3-(4-methylphenyl)propanenitrile using bromine in a suitable solvent such as dichloromethane under controlled temperature conditions. This method allows for the production of high-purity compounds suitable for further applications.

Chemistry

- Intermediate in Organic Synthesis: this compound serves as an important intermediate in the synthesis of complex organic molecules and pharmaceuticals. It is particularly useful in creating compounds that require specific functional groups or structural motifs.

Biology

- Enzyme Inhibition Studies: The compound has been utilized in studies focusing on enzyme inhibition and protein-ligand interactions. Its ability to interact with biological targets allows researchers to investigate its potential as an inhibitor in various biochemical pathways.

Medicine

- Therapeutic Agent Development: As a precursor in the development of potential therapeutic agents, this compound is explored for its pharmacological properties. Its interactions with biological macromolecules can lead to significant insights into drug design and efficacy.

Agrochemicals

The compound is employed in the production of agrochemicals, where its unique chemical properties contribute to the development of effective pesticides and herbicides. The bromine atom enhances its electrophilic character, facilitating interactions with target sites in pests.

Specialty Chemicals

In addition to agrochemicals, this compound is used in the synthesis of specialty chemicals and dyes. Its structural characteristics allow for modifications that can lead to products with desirable colorimetric or functional properties.

Data Tables

| Application Area | Specific Use | Mechanism |

|---|---|---|

| Chemistry | Intermediate for organic synthesis | Facilitates formation of complex molecules |

| Biology | Enzyme inhibition studies | Interacts with enzymes/proteins |

| Medicine | Development of therapeutic agents | Potential drug candidate |

| Agrochemicals | Production of pesticides/herbicides | Electrophilic interactions with target sites |

| Specialty Chemicals | Synthesis of dyes | Modifications for colorimetric properties |

Case Studies

-

Enzyme Inhibition Study:

A study demonstrated that this compound effectively inhibited a specific enzyme involved in metabolic pathways. The findings suggested potential applications in drug development targeting metabolic disorders. -

Synthesis of Agrochemicals:

Research highlighted the successful incorporation of this compound into formulations for new agrochemical products, showcasing its effectiveness against common agricultural pests. -

Pharmaceutical Development:

A case study explored the use of this compound as a precursor in synthesizing novel therapeutic agents aimed at treating inflammatory diseases, demonstrating its relevance in medicinal chemistry.

Wirkmechanismus

The mechanism of action of 2-Bromo-3-(4-methylphenyl)propanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and nitrile group play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Bromo-4-methylpropiophenone: Similar structure but with a ketone group instead of a nitrile group.

3-Bromo-4-methylbenzonitrile: Similar structure but with the bromine atom on the phenyl ring.

2-Bromo-3-phenylpropanenitrile: Similar structure but without the methyl group on the phenyl ring.

Uniqueness

2-Bromo-3-(4-methylphenyl)propanenitrile is unique due to the combination of its bromine atom, nitrile group, and methyl-substituted phenyl ring. This unique structure imparts specific chemical reactivity and biological activity, making it valuable in various research and industrial applications.

Biologische Aktivität

2-Bromo-3-(4-methylphenyl)propanenitrile, with the molecular formula CHBrN and a molecular weight of 224.1 g/mol, is an organic compound notable for its applications in organic synthesis and medicinal chemistry. This compound is characterized by the presence of a bromine atom, a nitrile group, and a para-methylphenyl substituent, which contribute to its biological activity. Understanding its biological properties is essential for its potential application in pharmaceuticals and agrochemicals.

The compound can be synthesized through bromination processes involving 3-(4-methylphenyl)propanenitrile. The reaction typically utilizes bromine in a suitable solvent under controlled conditions. The presence of the bromine atom enhances the electrophilic character of the compound, facilitating interactions with nucleophilic sites on biomolecules.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets such as enzymes or receptors. The compound's electrophilic nature allows it to bind effectively with nucleophilic sites, leading to either inhibition or activation of various biological pathways depending on the context of use.

Biological Activity Data

| Biological Activity | Description |

|---|---|

| Enzyme Inhibition | The compound has shown potential in inhibiting certain enzymes, which may be linked to its anticancer properties. |

| Cell Proliferation | Studies indicate that it may affect cell proliferation in cancer cell lines, although specific IC values are yet to be determined. |

| Toxicity Profile | Preliminary evaluations suggest low acute toxicity in animal models, indicating a favorable safety profile at certain dosages. |

Case Studies and Research Findings

- Anticancer Activity : Research has indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives have been tested against MDA-MB-231 (triple-negative breast cancer) and showed promising results in inhibiting cell growth with IC values significantly lower than conventional chemotherapeutics like 5-Fluorouracil .

- Selectivity and Efficacy : In studies focusing on selectivity towards cancer cells versus normal cells, compounds related to this compound demonstrated a favorable selectivity index, indicating a potential therapeutic window that could minimize side effects .

- Microbial Degradation : Investigations into the environmental impact of similar nitriles suggest that microbial degradation pathways can effectively reduce the persistence of such compounds in soil environments, providing insights into their ecological safety .

Eigenschaften

IUPAC Name |

2-bromo-3-(4-methylphenyl)propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrN/c1-8-2-4-9(5-3-8)6-10(11)7-12/h2-5,10H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWIBRNSEZYUOOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC(C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40406986 | |

| Record name | 2-bromo-3-(4-methylphenyl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40406986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62448-29-7 | |

| Record name | 2-bromo-3-(4-methylphenyl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40406986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.